molecular formula C23H21ClN2O3 B14951218 1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

Cat. No.: B14951218
M. Wt: 408.9 g/mol
InChI Key: OMFYGCNSSNEOFN-UHFFFAOYSA-N
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Description

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL typically involves multiple steps. One common route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to form the benzodiazole derivative. Finally, the benzodiazole derivative is reacted with phenoxypropanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is unique due to its combination of a benzodiazole ring and phenoxypropanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C23H21ClN2O3/c24-17-10-12-20(13-11-17)29-16-23-25-21-8-4-5-9-22(21)26(23)14-18(27)15-28-19-6-2-1-3-7-19/h1-13,18,27H,14-16H2

InChI Key

OMFYGCNSSNEOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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